2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C7H5BrClFO3S |
|---|---|
Molecular Weight |
303.53 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methoxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3 |
InChI Key |
CVFJUZQSXSPEAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of 2-Bromo-5-chloro-4-methoxybenzene using sulfonyl chloride reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the methoxy group to a carboxyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl fluoride group to a sulfonamide.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can replace the sulfonyl fluoride group under basic conditions.
Major Products Formed
Electrophilic Substitution: Products include brominated or chlorinated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition, particularly those involving sulfonyl fluoride-sensitive enzymes.
Medicine: Investigated for potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituent positions, halogen types, or sulfonyl functionalities:
Table 1: Key Properties of Target and Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions | Sulfonyl Group |
|---|---|---|---|---|---|
| 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride | Not available | C₇H₄BrClFO₃S | 313.53 | 2-Br, 5-Cl, 4-OCH₃, 1-SO₂F | Fluoride |
| 4-Bromo-2-fluorobenzenesulfonyl chloride | 216159-03-4 | C₆H₃BrClFO₂S | 297.41 | 4-Br, 2-F, 1-SO₂Cl | Chloride |
| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | 81226-68-8 | C₆H₃BrCl₂O₂S | 289.96 | 5-Br, 2-Cl, 1-SO₂Cl | Chloride |
| 5-Bromo-2-cyanobenzene-1-sulfonyl chloride | 1257415-88-5 | C₇H₃BrClNO₂S | 280.53 | 5-Br, 2-CN, 1-SO₂Cl | Chloride |
Key Observations :
Substituent Positions: The target compound has substituents at positions 1, 2, 4, and 5, creating steric and electronic effects distinct from analogs with substitutions at positions 2 and 5 only (e.g., 5-Bromo-2-chlorobenzene-1-sulfonyl chloride ).
Sulfonyl Group :
- Sulfonyl fluorides (e.g., the target compound) exhibit greater hydrolytic stability than sulfonyl chlorides (e.g., CAS 81226-68-8 ), making them preferable for applications requiring prolonged stability in aqueous environments .
- Sulfonyl chlorides are more reactive toward nucleophiles, which may limit their utility in biological systems compared to sulfonyl fluorides.
Halogen Diversity :
Research and Industrial Relevance
- Medicinal Chemistry : Sulfonyl fluorides are emerging as alternatives to sulfonyl chlorides for covalent drug design due to their balance of reactivity and stability .
- Materials Science: Methoxy-substituted sulfonyl fluorides may serve as monomers for sulfonated polymers with tailored thermal and ionic properties.
Biological Activity
2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its unique substituents that enhance its reactivity and biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential applications in drug development.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride is C₇H₅BrClFO₃S. The presence of the sulfonyl fluoride group significantly increases its electrophilicity, making it a valuable intermediate in various chemical reactions, particularly in biological systems.
Antimicrobial Activity
Research indicates that 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride exhibits notable antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to inhibit the growth of Enterococcus faecium and Staphylococcus aureus, with growth inhibition zones measuring up to 17 mm .
Table 1: Antimicrobial Activity of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Enterococcus faecium | 17 |
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colorectal (Caco-2, HCT-116) cancer cells. The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Table 2: Cytotoxicity of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.19 ± 0.04 |
| MDA-MB-231 | 0.23 ± 0.05 |
| Caco-2 | 0.08 ± 0.01 |
| HCT-116 | 0.42 ± 0.07 |
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, including enzymes and proteins involved in critical biochemical pathways. This property enables it to act as both a reversible and irreversible inhibitor depending on the reaction conditions.
Case Studies
Several studies have highlighted the potential of sulfonamide derivatives, including 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl fluoride, in targeting oncogenic signaling pathways and inhibiting tumor growth:
- Study on Colon Cancer : A study demonstrated that compounds similar to this sulfonamide exhibited significant antiproliferative activity against colon cancer cell lines, suggesting a promising avenue for therapeutic development .
- Antibiofilm Activity : Research has shown that this compound can disrupt biofilm formation in bacterial cultures, indicating its potential use in treating biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
